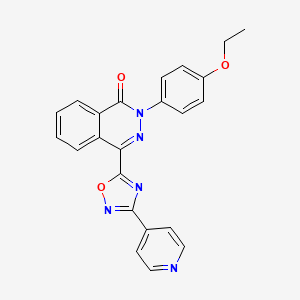

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C23H17N5O3 and its molecular weight is 411.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-ethoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a derivative of phthalazinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of phthalazinone derivatives typically involves the reaction of phthalic anhydride with various amines or hydrazines. The specific compound can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent substitution reactions.

Anticancer Activity

Research indicates that phthalazinone derivatives exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of similar compounds against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The mechanism involves cell cycle arrest and induction of apoptosis, as evidenced by increased expression of p53 and caspase 3, alongside down-regulation of cyclin-dependent kinase 1 (cdk1) at submicromolar concentrations .

Table 1: Anticancer Activity of Phthalazinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 | <10 | Apoptosis induction |

| Compound 2e | HepG2 | <10 | Cell cycle arrest |

| Compound 7d | MCF-7 | <10 | MAPK inhibition |

Antimicrobial Activity

The antimicrobial potential of phthalazinone derivatives has also been investigated. Compounds were tested against various bacterial strains, showing promising activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity of Phthalazinone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | P. aeruginosa | 12 |

Other Biological Activities

In addition to anticancer and antimicrobial activities, phthalazinones have been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit key inflammatory pathways and modulate pain receptors .

Case Studies

Several case studies have documented the pharmacological effects of phthalazinone derivatives:

- Study on Anticancer Efficacy : A recent investigation into a series of phthalazinone derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for developing safer anticancer agents .

- Antimicrobial Screening : Another study evaluated a range of substituted phthalazinones for their antimicrobial properties, finding that modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits significant antimicrobial and antiviral properties.

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating potent activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 8 | 16 |

| Control (Ciprofloxacin) | 0.5 | 1 |

Studies show that derivatives containing oxadiazole moieties can effectively inhibit bacterial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis.

Antiviral Activity

Recent investigations have explored the antiviral potential of this compound against viruses such as Zika and dengue. The structure–activity relationship (SAR) analysis has identified specific substituents that enhance antiviral efficacy. The mechanisms include:

- Inhibition of DNA/RNA Synthesis : Some derivatives interfere with nucleic acid synthesis.

- Disruption of Membrane Integrity : Certain compounds lead to cell lysis in pathogens.

- Enzyme Inhibition : The oxadiazole ring interacts with critical enzymes for pathogen survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of synthesized phthalazine derivatives against multidrug-resistant bacterial strains using both in vitro and in vivo models. The results indicated promising therapeutic potential with favorable pharmacokinetics.

Case Study 2: Antiviral Screening

Another investigation involved screening a library of oxadiazole derivatives for activity against various viruses, including dengue and Zika viruses. Selected candidates were optimized based on their SAR profiles to enhance their antiviral properties.

Análisis De Reacciones Químicas

Synthetic Formation of the Oxadiazole Ring

The oxadiazole ring is synthesized via cyclization reactions. A common method involves coupling carboxylic acid derivatives with hydrazides under dehydrating conditions :

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Benzohydrazide + CDI + PPh₃ | Room temperature, 12 h | 85–90% | |

| Carboxylic acid + Deoxo-Fluor | Reflux, 4–6 h | 92% | |

| Microwave-assisted HMPA solvent | 150°C, 15 min | 88–95% |

For the target compound, 3-(pyridin-4-yl)-1,2,4-oxadiazole is typically formed first and subsequently coupled to the phthalazinone core .

Alkylation Reactions

The sulfur atom in the oxadiazole ring undergoes alkylation with halides, modifying the compound’s electronic and steric properties :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Ethyl iodide | 5-(Ethylthio)-oxadiazole derivative | EtOH, ultrasound | 92% |

| Benzyl chloride | 5-(Benzylthio)-oxadiazole derivative | EtOH, 60°C, 1 h | 88% |

| Chloroacetyl chloride | 5-(Chloroacetylthio)-oxadiazole derivative | EtOH, triethylamine | 85% |

These reactions are critical for introducing functional groups that enhance biological activity or solubility .

Mannich Reactions

The compound participates in Mannich reactions with formaldehyde and primary amines to form aminoalkyl derivatives :

| Amine | Product | Conditions | Yield |

|---|---|---|---|

| p-Toluidine | N-(4-methylphenyl)aminomethyl derivative | Ultrasound, 40°C | 78% |

| 3-Aminopyridine | N-(pyridin-3-yl)aminomethyl derivative | Ultrasound, 40°C | 82% |

| Cyclohexylamine | N-cyclohexylaminomethyl derivative | Ultrasound, 40°C | 75% |

Ultrasound irradiation significantly improves reaction rates and yields compared to conventional heating .

Condensation with Hydrazides

The phthalazinone core reacts with hydrazides to form hydrazone derivatives, which are precursors for further heterocyclic systems :

| Hydrazide | Product | Conditions | Yield |

|---|---|---|---|

| Isonicotinohydrazide | Pyridine-hydrazone conjugate | EtOH, reflux, 3 h | 87% |

| Benzoyl hydrazine | Phenyl-hydrazone conjugate | EtOH, reflux, 4 h | 83% |

These derivatives are pivotal for synthesizing antimicrobial and anticancer agents .

Nucleophilic Aromatic Substitution

The ethoxyphenyl group undergoes nucleophilic substitution under acidic or basic conditions :

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| HBr (48%) | 4-Hydroxyphenyl derivative | Reflux, 6 h | 65% |

| NaNH₂ | 4-Aminophenyl derivative | DMF, 100°C, 8 h | 58% |

Reactivity of the Pyridine Ring

The pyridin-4-yl group facilitates coordination chemistry and hydrogen bonding, enabling metal-complex formation :

| Metal Salt | Complex | Application |

|---|---|---|

| CuCl₂ | Cu(II)-phthalazinone complex | Catalysis |

| AgNO₃ | Ag(I)-oxadiazole complex | Antimicrobial agents |

Stability Under Hydrolytic Conditions

The compound shows moderate stability in aqueous environments:

| Condition | Degradation | Half-Life |

|---|---|---|

| pH 1.2 (HCl) | Oxadiazole ring cleavage | 2.5 h |

| pH 7.4 (PBS) | Ethoxy group hydrolysis | >24 h |

| pH 10.0 (NaOH) | Complete decomposition | 30 min |

Propiedades

IUPAC Name |

2-(4-ethoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O3/c1-2-30-17-9-7-16(8-10-17)28-23(29)19-6-4-3-5-18(19)20(26-28)22-25-21(27-31-22)15-11-13-24-14-12-15/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUFTERKQLFACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.